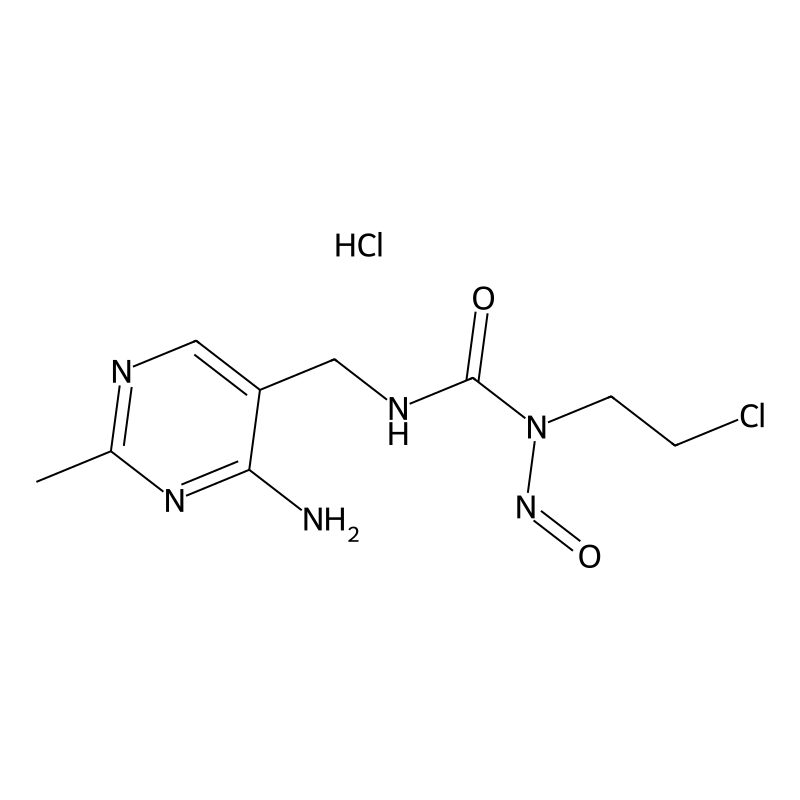

Nimustine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Nimustine (ACNU, CAS 42471-28-3) is a specialized pyrimidine-based chloroethylnitrosourea (CENU) alkylating agent. Unlike classic lipophilic nitrosoureas, it is synthesized as a water-soluble hydrochloride salt[1]. It features an amphiphilic profile (Log P ~0.92) that allows it to transition from a cationic ion in aqueous solutions to a neutral compound under physiological conditions, ensuring excellent blood-brain barrier (BBB) permeability[2]. For procurement and material selection, Nimustine is highly valued as a solvent-free nitrosourea standard, eliminating the need for harsh organic co-solvents in complex formulation and targeted delivery workflows[1].

Substituting Nimustine with generic in-class alternatives like Carmustine (BCNU) or Lomustine (CCNU) fundamentally alters processability and formulation requirements[1]. BCNU is highly lipophilic (Log P = 1.53) and strictly requires organic solvents such as ethanol for solubilization [2]. In sensitive laboratory models, such as convection-enhanced delivery (CED) or intra-arterial infusion, these ethanol-based vehicles introduce non-specific cytotoxicity, limit the maximum volume of distribution, and cause local tissue complications [1]. Nimustine’s unique water solubility allows for direct aqueous dissolution, providing an identical mechanism of action (DNA crosslinking) without the confounding variables of solvent toxicity [2].

Aqueous Solubility and Partition Coefficient (Formulation Compatibility)

When formulating nitrosoureas for sensitive biological assays, the partition coefficient (Log P) dictates solvent requirements. Nimustine (ACNU) features a Log P of 0.92 and dissolves readily in water as a cationic ion. In contrast, the standard comparator Carmustine (BCNU) has a Log P of 1.53 and is highly lipophilic, strictly requiring organic solvents like ethanol for solubilization [1]. This difference allows Nimustine to be formulated entirely in aqueous buffers, eliminating the non-specific cytotoxicity introduced by ethanol vehicles.

| Evidence Dimension | Partition Coefficient (Log P) and Solvent Requirement |

| Target Compound Data | Log P = 0.92; 100% water-soluble (no organic solvent required) |

| Comparator Or Baseline | Carmustine (BCNU): Log P = 1.53; requires ethanol for solubilization |

| Quantified Difference | Complete elimination of organic solvent requirement due to a 0.61 lower Log P |

| Conditions | Standard physiological formulation conditions |

Enables solvent-free formulation in sensitive in vivo models and convection-enhanced delivery (CED) systems, preventing vehicle-induced artifacts.

DNA dG-dC Interstrand Crosslinking Potency

In quantitative assessments of DNA interstrand crosslinks (ICLs) using HPLC-MS/MS, Nimustine demonstrates significantly higher crosslinking efficiency than other chloroethylnitrosoureas. At a concentration of 0.4 mM over 12 hours, Nimustine induced maximal dG-dC crosslinking levels of 1832 fmol/mg DNA in L1210 cells. Under identical conditions, Carmustine (BCNU) yielded 1243 fmol/mg DNA, and Lomustine (CCNU) yielded only 783 fmol/mg DNA[1]. This superior crosslinking capability directly correlates with its efficacy in overcoming certain thresholds of AGT-mediated drug resistance.

| Evidence Dimension | Maximal dG-dC crosslink formation |

| Target Compound Data | 1832 fmol/mg DNA |

| Comparator Or Baseline | Carmustine (BCNU): 1243 fmol/mg DNA; Lomustine (CCNU): 783 fmol/mg DNA |

| Quantified Difference | ~47% higher crosslinking than BCNU and >2.3-fold higher than CCNU |

| Conditions | 0.4 mM drug concentration, 12-hour exposure in L1210 leukemia cells |

Provides a substantially more potent quantitative benchmark for studying AGT-mediated drug resistance and DNA damage repair pathways.

Model Safety Profile in High-Concentration Local Delivery

The use of lipophilic nitrosoureas in high-concentration local delivery models is often limited by vehicle and systemic toxicity. Carmustine (BCNU) is associated with a high rate of dose-limiting pulmonary toxicity and solvent-induced local tissue necrosis when administered intra-arterially or via convection-enhanced delivery. Nimustine (ACNU), due to its aqueous solubility, demonstrates no relevant pulmonary toxicity in comparative pilot studies[1] and significantly reduces eye complications in intra-arterial models [2]. This allows researchers to achieve higher local distribution volumes without confounding vehicle toxicity.

| Evidence Dimension | Incidence of vehicle-induced local necrosis and pulmonary toxicity |

| Target Compound Data | No relevant pulmonary toxicity; reduced local complications |

| Comparator Or Baseline | Carmustine (BCNU): High rate of pulmonary toxicity and solvent-associated necrosis |

| Quantified Difference | Elimination of dose-limiting pulmonary and solvent-induced local toxicities |

| Conditions | Intra-arterial and convection-enhanced delivery (CED) in vivo models |

Crucial for selecting a nitrosourea for localized high-concentration infusion studies, ensuring observed toxicities are drug-specific rather than vehicle-induced.

Convection-Enhanced Delivery (CED) and Localized Infusion Models

Utilizing Nimustine's water solubility and favorable Log P (0.92) to achieve high distribution volumes in neural tissue models without the confounding ethanol toxicity required by lipophilic analogs like BCNU [1].

AGT-Mediated Drug Resistance Assays

Serving as a high-potency crosslinking standard (yielding >1800 fmol/mg DNA) to evaluate DNA damage repair pathways and O6-alkylguanine-DNA alkyltransferase (AGT) expression in glioblastoma cell lines[2].

Solvent-Free In Vitro Cytotoxicity Screening

Employed in cell viability assays where the presence of DMSO or ethanol (required for BCNU/CCNU) would artificially skew the baseline cytotoxicity or interfere with the metabolic profile of the target cells [1].

References

- [1] Physicochemical evaluation of nitrosoureas for convection-enhanced delivery. NIPH Japan.

- [2] Influence of the Expression Level of O6-Alkylguanine-DNA Alkyltransferase on the Formation of DNA Interstrand Crosslinks Induced by Chloroethylnitrosoureas in Cells: A Quantitation Using High-Performance Liquid Chromatography-Mass Spectrometry. PLOS One.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01A - Alkylating agents

L01AD - Nitrosoureas

L01AD06 - Nimustine

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

2: Batista LF, Roos WP, Christmann M, Menck CF, Kaina B. Differential sensitivity of malignant glioma cells to methylating and chloroethylating anticancer drugs: p53 determines the switch by regulating xpc, ddb2, and DNA double-strand breaks. Cancer Res. 2007 Dec 15;67(24):11886-95. PubMed PMID: 18089819.

3: Seya T, Tanaka N, Shinji S, Shinji E, Yokoi K, Horiba K, Kanazawa Y, Yamada T, Oaki Y, Tajiri T. Case of rectal malignant melanoma showing immunohistochemical variability in a tumor. J Nippon Med Sch. 2007 Oct;74(5):377-81. PubMed PMID: 17965534.

4: Hoshida Y, Moriyama M, Otsuka M, Kato N, Taniguchi H, Shiratori Y, Seki N, Omata M. Gene expressions associated with chemosensitivity in human hepatoma cells. Hepatogastroenterology. 2007 Mar;54(74):489-92. PubMed PMID: 17523305.

5: Ono A, Kanno H, Hayashi A, Nishimura S, Kyuma Y, Sato H, Ito S, Shimizu N, Chang CC, Gondo G, Yamamoto I, Sasaki T, Tanaka M. Collagen gel matrix assay as an in vitro chemosensitivity test for malignant astrocytic tumors. Int J Clin Oncol. 2007 Apr;12(2):125-30. Epub 2007 Apr 27. PubMed PMID: 17443280.

6: Iwadate Y, Sakaida T, Saegusa T, Hiwasa T, Takiguchi M, Fujimoto S, Yamaura A. Proteome-based identification of molecular markers predicting chemosensitivity to each category of anticancer agents in human gliomas. Int J Oncol. 2005 Apr;26(4):993-8. PubMed PMID: 15753994.

7: Fleischhack G, Jaehde U, Bode U. Pharmacokinetics following intraventricular administration of chemotherapy in patients with neoplastic meningitis. Clin Pharmacokinet. 2005;44(1):1-31. Review. PubMed PMID: 15634030.

8: Koike M, Fujita F, Komori K, Katoh F, Sugimoto T, Sakamoto Y, Matsuda M, Fujita M. Dependence of chemotherapy response on p53 mutation status in a panel of human cancer lines maintained in nude mice. Cancer Sci. 2004 Jun;95(6):541-6. PubMed PMID: 15182437.

9: Rapidis AD, Apostolidis C, Vilos G, Valsamis S. Primary malignant melanoma of the oral mucosa. J Oral Maxillofac Surg. 2003 Oct;61(10):1132-9. PubMed PMID: 14586846.

10: Kono K, Ueba T, Takahashi JA, Murai N, Hashimoto N, Myoumoto A, Itoh N, Fukumoto M. In vitro growth suppression of human glioma cells by a 16-mer oligopeptide: a potential new treatment modality for malignant glioma. J Neurooncol. 2003 Jun;63(2):163-71. Erratum in: J Neurooncol. 2003 Sep;64(3):283. PubMed PMID: 12825820.

Explore Compound Types